molecular formula C12H13Br B8720791 1H-Indene, 3-(3-bromopropyl)- CAS No. 10409-13-9

1H-Indene, 3-(3-bromopropyl)-

Cat. No. B8720791
Key on ui cas rn: 10409-13-9
M. Wt: 237.13 g/mol
InChI Key: AWNRGBYUHUSASE-UHFFFAOYSA-N
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Patent
US04172945

Procedure details

The compound is prepared as described by Makoska in Tetrahedron Letters 38, 4621-4624 (1966) by adding a mixture of 580 g (5 M) indene and 1010 g (5 M) 1,3-dibromopropane to 1500 ml 50% aqueous NaOH containing 50 ml 40% methanolic Triton B. The temperature is held below 55° C. by cooling in an ice bath. After stirring 6 hours the reaction mixture is diluted to 4 l. The layers are separated and the aqueous layer is extracted two times with ether. The combined organic layers are extracted two times with water, dried over MgSO4, filtered and the solvent is removed. The oily product is distilled and redistilled at reduced pressure collecting 432 g (36.6%) boiling 126°-140°/0.1 mm.
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
1010 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Br:10][CH2:11][CH2:12][CH2:13]Br>[OH-].[Na+]>[Br:10][CH2:11][CH2:12][CH2:13][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
580 g
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
1010 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1500 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring 6 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound is prepared
ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
is held below 55° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath
ADDITION
Type
ADDITION
Details
is diluted to 4 l
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted two times with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted two times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISTILLATION
Type
DISTILLATION
Details
The oily product is distilled
DISTILLATION
Type
DISTILLATION
Details
redistilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
collecting 432 g (36.6%)
CUSTOM
Type
CUSTOM
Details
boiling 126°-140°

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrCCCC1=CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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